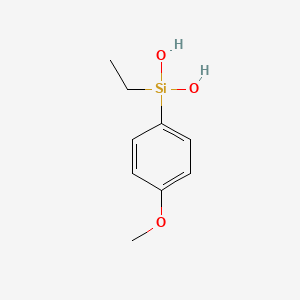
Silanediol, ethyl(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediol, ethyl(4-methoxyphenyl)- is an organosilicon compound with the molecular formula C9H14O3Si It contains a silanediol group bonded to an ethyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silanediol, ethyl(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylsilane with ethyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The resulting product is then hydrolyzed to yield the desired silanediol compound .
Industrial Production Methods
Industrial production methods for silanediol, ethyl(4-methoxyphenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silanediol, ethyl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.
Reduction: Reduction reactions can convert the silanediol group to other functional groups.
Substitution: The ethyl and 4-methoxyphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized silanediol compounds.
Scientific Research Applications
Chemistry
In chemistry, silanediol, ethyl(4-methoxyphenyl)- is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that involve hydrogen bonding and other interactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological molecules through hydrogen bonding makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, silanediol, ethyl(4-methoxyphenyl)- is being explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new treatments for various diseases .
Industry
In industry, this compound is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for applications that require high-performance materials .
Mechanism of Action
The mechanism of action of silanediol, ethyl(4-methoxyphenyl)- involves its ability to form hydrogen bonds with other molecules. This interaction can influence the behavior of biological targets and pathways, leading to various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silanediol, ethyl(4-methoxyphenyl)- include other silanediol derivatives and organosilicon compounds. Examples include:
- Silanediol, methyl(4-methoxyphenyl)-
- Silanediol, ethyl(4-hydroxyphenyl)-
- Silanediol, ethyl(4-chlorophenyl)-
Uniqueness
What sets silanediol, ethyl(4-methoxyphenyl)- apart from these similar compounds is its specific combination of functional groups. The presence of the 4-methoxyphenyl group imparts unique chemical properties that can be leveraged in various applications, making it a versatile and valuable compound in scientific research and industry .
Properties
CAS No. |
297163-77-0 |
|---|---|
Molecular Formula |
C9H14O3Si |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
ethyl-dihydroxy-(4-methoxyphenyl)silane |
InChI |
InChI=1S/C9H14O3Si/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
LNLHDBRHXADWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C1=CC=C(C=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















